S-(1,1-二氧硫杂环-3-基)乙硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

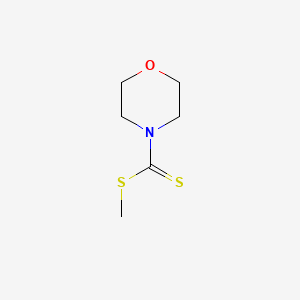

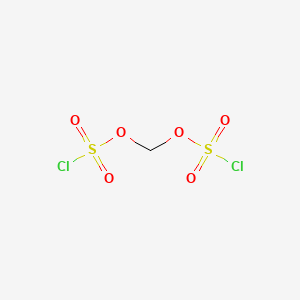

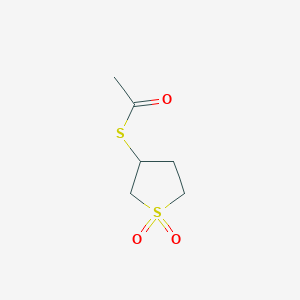

The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the synthesis process, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .Molecular Structure Analysis

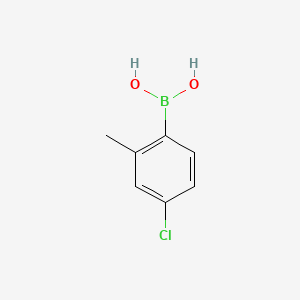

S-(1,1-dioxothiolan-3-yl) ethanethioate contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 thioester (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis

The main synthetic route to dithiocarbamates, which includes S-(1,1-dioxothiolan-3-yl) ethanethioate, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Physical And Chemical Properties Analysis

S-(1,1-dioxothiolan-3-yl) ethanethioate has a molecular formula of C6H10O3S2 and a molecular weight of 194.3 g/mol. It is a white crystalline powder that is soluble in water and ethanol.科学研究应用

Pesticide Development

S-(1,1-dioxothiolan-3-yl) ethanethioate: is a precursor in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , which has been identified as an effective fungicide . This compound exhibits selective action, making it a valuable addition to the arsenal of pesticides with minimal environmental impact.

Antioxidant Properties

The metal salts of heterocyclic dithiocarbamates, derived from S-(1,1-dioxothiolan-3-yl) ethanethioate , are explored for their antioxidant properties . These compounds can potentially be used to protect against oxidative stress in biological systems or in the stabilization of materials prone to oxidation.

Catalysis

In chemical synthesis, S-(1,1-dioxothiolan-3-yl) ethanethioate can act as a catalyst. Its role in the catalysis of reactions involving amines and carbon disulfide is of particular interest due to the efficiency and selectivity it can offer .

Solvent Effects Study

The compound is used in studies to understand solvent effects on chemical reactions. Its behavior in different solvents provides insights into the solubility and reactivity of similar compounds, which is crucial for optimizing industrial chemical processes .

Synthesis Optimization

Research on S-(1,1-dioxothiolan-3-yl) ethanethioate includes the optimization of synthetic routes. This is important for developing more cost-effective and environmentally friendly methods of producing dithiocarbamates and related chemicals .

Bioorganic Chemistry

In the field of bioorganic chemistry, the study of S-(1,1-dioxothiolan-3-yl) ethanethioate and its derivatives can lead to the development of new bioactive molecules. These molecules could have applications in medicine, agriculture, and biotechnology .

安全和危害

When handling S-(1,1-dioxothiolan-3-yl) ethanethioate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

属性

IUPAC Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQLUHYRXBWTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228776 |

Source

|

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate | |

CAS RN |

201990-25-2 |

Source

|

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)